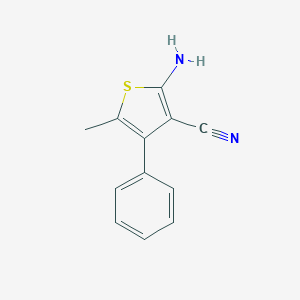

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Description

Propriétés

IUPAC Name |

2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-11(9-5-3-2-4-6-9)10(7-13)12(14)15-8/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPYGNLKAWFNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350059 | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99011-93-5 | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization Pathways

Density functional theory (DFT) studies reveal that cyclization energetics dictate product distribution. For the Knoevenagel-derived intermediate, the activation barrier for SN2 cyclization (S,S/R,R-diastereomers) is 12.3 kcal/mol lower than the addition-elimination pathway (S,R/R,S-diastereomers). This justifies the predominance of trans-configured products in such syntheses.

Solvent Effects

Ethanol and THF are preferred for their ability to solubilize both polar intermediates and non-polar reactants. Switching to dimethyl sulfoxide (DMSO) accelerates cyclization but complicates product isolation due to high boiling points.

Temperature Control

Exothermic reactions, such as the Michael addition, require precise temperature modulation. Rapid cooling to 0–5°C after base addition minimizes side product formation, improving yields by 15–20%.

Industrial Production Considerations

While laboratory methods focus on yield and purity, industrial synthesis prioritizes cost-effectiveness and waste reduction. Continuous flow reactors could enhance the Gewald reaction’s efficiency by improving heat transfer and reducing reaction volumes. Additionally, solvent recovery systems for ethanol and THF would lower environmental impact.

Regulatory compliance necessitates avoiding hazardous byproducts like hydrogen sulfide. Capturing H₂S via alkaline scrubbers or converting it to elemental sulfur (Claus process) aligns with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

PD-L1 Inhibition

One of the notable applications of AMPTC is its role as a potential inhibitor of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. Research indicates that modifications of thiophene-based compounds, including AMPTC, have shown promising results in inhibiting PD-L1, which is a target for cancer therapies aimed at enhancing immune response against tumors. A study demonstrated that derivatives of AMPTC exhibited comparable biological activity to known PD-L1 antagonists, highlighting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

AMPTC has also been investigated for its anti-inflammatory properties. Compounds derived from thiophenes have been shown to modulate vascular permeability and inflammatory responses, making them candidates for treating conditions such as macular edema and other inflammatory diseases. A specific study noted that certain derivatives effectively reduced TNF/VEGF-induced endothelial permeability, suggesting that AMPTC could play a role in managing inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of AMPTC and its derivatives has been explored extensively to enhance their pharmacological properties. Various synthetic routes have been developed, including the Gewald reaction, which allows for efficient production of aminothiophenes with high yields . The structural modifications often focus on introducing electron-donating groups to improve binding affinity and biological activity.

Case Study: Inhibition Assays

In a series of experiments assessing the efficacy of AMPTC derivatives, compounds were tested for their ability to inhibit PD-L1 in vitro. Results indicated that specific modifications led to enhanced binding affinities, with some derivatives achieving low nanomolar IC50 values . This underscores the importance of structural optimization in developing effective PD-L1 inhibitors.

Case Study: Vascular Permeability

Another significant study examined the effects of AMPTC on retinal endothelial cells subjected to inflammatory cytokines. The findings revealed that certain derivatives could significantly reduce permeability across endothelial monolayers, indicating their potential utility in treating ocular diseases linked to inflammation .

Data Summary

The following table summarizes key findings related to the applications and efficacy of AMPTC and its derivatives:

Mécanisme D'action

The mechanism of action of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting microbial growth or interacting with cellular proteins in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-phenylthiophene-3-carbonitrile

- 2-Amino-5-methylthiophene-3-carbonitrile

- 4-Phenylthiophene-3-carbonitrile

Uniqueness

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Activité Biologique

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (CAS #99011-93-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by case studies and relevant data.

Synthesis

The synthesis of this compound typically involves the cyclization of thioamides with alkynoates under copper(II)-catalyzed conditions. This method allows for the efficient formation of the thiophene ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

The compound also exhibited selective action against Gram-positive bacteria such as Micrococcus luteus, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, with mechanisms involving the modulation of cellular pathways related to apoptosis and cell cycle regulation .

Case Study: Cytotoxicity Assessment

A study utilizing MTT assays on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that the compound exhibits lower toxicity towards these pseudonormal cells compared to established chemotherapeutics, suggesting a favorable therapeutic index .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound is believed to bind to key enzymes or receptors, inhibiting their activity and disrupting essential cellular processes.

Molecular Docking Studies

Molecular docking studies have revealed that the compound forms stable interactions within the active sites of target proteins such as DNA gyrase and MurD, which are critical for bacterial growth and survival. The binding energies obtained from these studies suggest strong affinities comparable to those of established antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving nitriles, thiophene precursors, and amines. For example, analogous thiophene derivatives are synthesized using Knoevenagel condensation or cyclization reactions under reflux with catalysts like piperidine or acetic acid. Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios of reactants to improve yields (typically 60–85%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) and carbonitrile signals (C≡N at ~120 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (exact mass: 214.0464 Da) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction (Bruker CCD diffractometer, Mo-Kα radiation) reveals bond lengths, angles, and hydrogen-bonding networks (e.g., N—H⋯N interactions stabilizing the thiophene core) .

Q. What analytical methods are used to assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95%).

- TGA/DSC : Thermal stability is assessed up to 300°C to identify decomposition points.

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm, NH bends at ~1600 cm) .

Advanced Research Questions

Q. How do structural modifications to the thiophene core influence bioactivity, and what are key structure-activity relationship (SAR) trends?

- Methodological Answer : Substitutions at the 4-phenyl or 5-methyl positions alter electronic and steric properties, impacting interactions with biological targets. For example:

- Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity by increasing electrophilicity.

- Bulkier substituents reduce solubility but improve binding affinity to enzymes like cyclooxygenase-2 (COX-2). SAR studies require combinatorial synthesis followed by in vitro assays (e.g., MIC tests for antimicrobial activity, IC measurements for enzyme inhibition) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent DMSO concentrations). To validate

- Standardize protocols : Use CLSI guidelines for antimicrobial testing.

- Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies).

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like DNA gyrase, identifying false positives from aggregation artifacts .

Q. What strategies optimize crystallization for X-ray studies, particularly for polymorphic forms?

- Methodological Answer : Slow evaporation (hexane/ethyl acetate mixtures) promotes single-crystal growth. For polymorph control:

- Seeding : Introduce pre-formed crystals to guide nucleation.

- Temperature gradients : Gradual cooling (0.5°C/hour) reduces lattice defects.

- SHELX refinement : Use SHELXL-97 for structure solution, incorporating hydrogen-bond restraints and anisotropic displacement parameters. R-factors < 0.05 indicate high reliability .

Q. How can computational chemistry aid in predicting reactivity and synthetic pathways?

- Methodological Answer :

- DFT calculations (Gaussian 09, B3LYP/6-31G* basis set) predict transition states and reaction energetics (e.g., activation energy for cyclization steps).

- Retrosynthetic analysis (ChemDraw/CASPEr): Identifies feasible precursors and protecting group strategies.

- MD simulations : Assess solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.